molecular formula C11H16N2O B13290763 7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13290763
M. Wt: 192.26 g/mol
InChI Key: XGTAXRQLVYUCFX-UHFFFAOYSA-N
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Description

7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a pyrrolo-pyrimidinone derivative characterized by a fused bicyclic structure, combining a pyrrole ring with a pyrimidinone moiety. The compound features a methyl group at position 7 and a propyl substituent at position 2.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

7-methyl-2-propyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H16N2O/c1-3-4-9-6-11(14)13-7-8(2)5-10(13)12-9/h6,8H,3-5,7H2,1-2H3

InChI Key

XGTAXRQLVYUCFX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2CC(CC2=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrimidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases.

Mechanism of Action

The mechanism of action of 7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolo-Pyrimidinones

The following table summarizes key structural analogs of 7-methyl-2-propyl-pyrrolo-pyrimidin-4-one, focusing on substituent modifications:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Features/Implications
7-Methyl-2-propyl-pyrrolo[1,2-a]pyrimidin-4-one (Target) Pyrrolo[1,2-a]pyrimidinone 7-CH₃, 2-C₃H₇ C₁₁H₁₆N₂O Not Provided Balanced lipophilicity; moderate steric bulk
7,7-Dimethyl-2-propyl-pyrrolo[1,2-a]pyrimidin-4-one Pyrrolo[1,2-a]pyrimidinone 7-(CH₃)₂, 2-C₃H₇ C₁₂H₁₈N₂O 206.28 Increased steric hindrance; higher lipophilicity
7-Methyl-2-(4-nitrophenyl)-pyrrolo[1,2-a]pyrimidin-4-one Pyrrolo[1,2-a]pyrimidinone 7-CH₃, 2-(4-NO₂-C₆H₄) C₁₆H₁₄N₃O₃ Not Provided Electron-withdrawing nitro group; potential solubility challenges

Key Observations :

  • Steric and Lipophilic Effects: The 7,7-dimethyl analog (C₁₂H₁₈N₂O) introduces greater steric bulk and lipophilicity compared to the monomethyl target compound, which may influence binding affinity in enzymatic pockets .
  • Electron-Donor vs.
Core Structure Variations: Pyrrolo vs. Pyrido/Pyrazino Derivatives

Pyrido[1,2-a]pyrimidin-4-one and pyrazino[1,2-a]pyrimidin-4-one derivatives (e.g., and ) exhibit distinct pharmacological profiles due to differences in ring hybridization and hydrogen-bonding capacity:

Compound Class Core Structure Example Substituents (Position 2/7) Potential Applications
Pyrrolo[1,2-a]pyrimidin-4-one Pyrrole + pyrimidinone 2-propyl, 7-methyl (Target) Kinase inhibitors, CNS agents
Pyrido[1,2-a]pyrimidin-4-one Pyridine + pyrimidinone 2-(pyrazolo-pyridinyl), 7-piperazinyl Anticancer, antiviral candidates
Pyrazino[1,2-a]pyrimidin-4-one Pyrazine + pyrimidinone 2-(methylimidazo), 7-tetrahydropyridinyl Antibacterial agents

Key Differences :

  • Biological Target Specificity: Pyrazino derivatives (e.g., C₂₀H₂₄N₆O) often feature nitrogen-rich cores, making them suitable for targeting bacterial or viral enzymes .

Research Findings and Implications

Pharmacological Potential
  • Pyrido-pyrimidinones with piperazinyl or pyrrolidinyl groups (e.g., 7-(4-ethylpiperazin-1-yl) analogs) demonstrate enhanced binding to kinase domains, as seen in patent applications .
  • Pyrrolo-pyrimidinones with methyl/propyl groups (e.g., the target compound) are hypothesized to exhibit CNS penetration due to moderate molecular weights (<350 Da) and balanced logP values .

Biological Activity

7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS Number: 2059943-64-3) is a heterocyclic compound that has attracted attention for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique pyrrolo[1,2-a]pyrimidine scaffold, which is known for its significant biological properties. The molecular formula is C10H14N2C_{10}H_{14}N_2 with a molecular weight of 174.24 g/mol. Its structure is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC10H14N2
Molecular Weight174.24 g/mol
IUPAC Name7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
CAS Number2059943-64-3

Anticancer Activity

Recent studies have indicated that compounds within the pyrrolo[1,2-a]pyrimidine class exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of pyrrolo[1,2-a]pyrimidine showed potent cytotoxic effects against various cancer cell lines, including HeLa and CFPAC-1 cells. The compound's mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as kinases. Kinase inhibitors are crucial in cancer therapy as they interfere with signaling pathways that promote tumor growth. In vitro studies have shown that 7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one demonstrates selective inhibition against certain kinases involved in tumor progression.

Study on Antiproliferative Effects

In a comparative study assessing the antiproliferative effects of various pyrrolo derivatives, 7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one exhibited an IC50 value of approximately 0.98 µM against HeLa cells. This indicates a strong potential for further development as an anticancer agent.

The mechanism by which this compound exerts its effects involves binding to the ATP-binding site of kinases. This competitive inhibition prevents the phosphorylation of downstream targets that are essential for cell cycle progression and survival.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 0.98 µM against HeLa cells
Enzyme InhibitionInhibits specific kinases involved in cancer growth
CytotoxicitySignificant effects on normal human foreskin fibroblasts (IC50 values varied)

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